Cas no 1187386-44-2 (2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yl)pyridine)

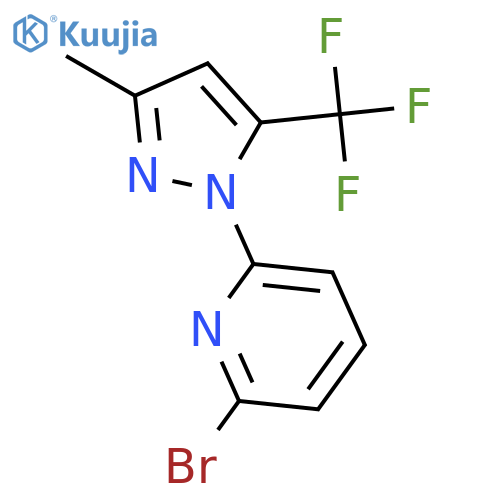

1187386-44-2 structure

商品名:2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yl)pyridine

CAS番号:1187386-44-2

MF:C10H7BrF3N3

メガワット:306.081891298294

MDL:MFCD12546619

CID:857438

PubChem ID:46739769

2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-BROMO-6-(3-METHYL-5-TRIFLUOROMETHYLPYRAZOL-1-YL)PYRIDINE

- 2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine

- 1-(6-Bromopyridin-2-yl)-3-methyl-5-trifluoromethylpyrazole

- DB-364856

- MFCD12546619

- BS-22852

- CS-0212647

- 2-Bromo-6-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine

- DTXSID60675354

- AKOS015835800

- 2-bromo-6-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]pyridine

- 1187386-44-2

- 2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yl)pyridine

-

- MDL: MFCD12546619

- インチ: InChI=1S/C10H7BrF3N3/c1-6-5-7(10(12,13)14)17(16-6)9-4-2-3-8(11)15-9/h2-5H,1H3

- InChIKey: ZHJINAMPCVQLHI-UHFFFAOYSA-N

- ほほえんだ: CC1=NN(C(=C1)C(F)(F)F)C2=CC=CC(=N2)Br

計算された属性

- せいみつぶんしりょう: 304.97800

- どういたいしつりょう: 304.97754g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 274

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 30.7Ų

じっけんとくせい

- PSA: 30.71000

- LogP: 3.35700

2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM170196-5g |

2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine |

1187386-44-2 | 95% | 5g |

$132 | 2023-02-18 | |

| TRC | B697883-250mg |

2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yl)pyridine |

1187386-44-2 | 250mg |

$ 75.00 | 2023-04-18 | ||

| abcr | AB274396-25 g |

2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yl)pyridine, 96%; . |

1187386-44-2 | 96% | 25g |

€654.00 | 2023-06-22 | |

| TRC | B697883-1g |

2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yl)pyridine |

1187386-44-2 | 1g |

$ 98.00 | 2023-04-18 | ||

| TRC | B697883-100mg |

2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yl)pyridine |

1187386-44-2 | 100mg |

$ 64.00 | 2023-04-18 | ||

| Fluorochem | 213177-25g |

2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine |

1187386-44-2 | 95% | 25g |

£450.00 | 2022-03-01 | |

| Matrix Scientific | 091413-1g |

2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine, 95+% |

1187386-44-2 | 95+% | 1g |

$246.00 | 2023-09-08 | |

| abcr | AB274396-25g |

2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yl)pyridine, 96%; . |

1187386-44-2 | 96% | 25g |

€654.00 | 2025-02-21 | |

| abcr | AB274396-1g |

2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yl)pyridine, 96%; . |

1187386-44-2 | 96% | 1g |

€110.00 | 2025-02-21 | |

| Ambeed | A345955-25g |

2-Bromo-6-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine |

1187386-44-2 | 96% | 25g |

$511.0 | 2024-04-25 |

2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yl)pyridine 関連文献

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

1187386-44-2 (2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yl)pyridine) 関連製品

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 13769-43-2(potassium metavanadate)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1187386-44-2)2-Bromo-6-(3-methyl-5-trifluoromethylpyrazol-1-yl)pyridine

清らかである:99%

はかる:25g

価格 ($):460.0